![molecular formula C17H11N3O2 B3033170 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one CAS No. 918147-52-1](/img/structure/B3033170.png)
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one
Overview
Description
2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one (DOPO) is an organic compound composed of two benzene rings connected by an oxazole ring, with a pyrimidine ring attached at the end. It is a versatile compound that has a wide range of applications in the field of chemistry, ranging from the synthesis of organic compounds to its use as a catalyst for various reactions. DOPO is also used in the pharmaceutical industry for its ability to act as a ligand for various drugs and as a prodrug for targeted drug delivery.
Mechanism of Action
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is a versatile compound that has a wide range of applications in the field of chemistry. Its mechanism of action involves the formation of a complex with the drug of interest, which is then able to bind to the receptor site on the target cell and induce a reaction. This reaction can be either an inhibition or activation of the target cell, depending on the drug being used.
Biochemical and Physiological Effects
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have anti-inflammatory, analgesic, and anti-tumor effects. In addition, 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one has been shown to have a protective effect on the liver, as well as to reduce the risk of stroke and heart disease.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one in laboratory experiments is that it is a relatively stable compound and can be used as a catalyst in a variety of reactions. In addition, it can be used as a ligand for various drugs, as well as a prodrug for targeted drug delivery. However, one of the main limitations of using 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one in laboratory experiments is that it is not very soluble in water and has a low solubility in organic solvents. This can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one in laboratory experiments. These include the development of new synthetic methods for the synthesis of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one, as well as the development of new catalysts for various reactions. In addition, further research could be conducted into the biochemical and physiological effects of 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one, as well as its potential applications in the pharmaceutical industry. Finally, further research could be conducted into the development of new prodrugs for targeted drug delivery.
Scientific Research Applications
2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is a versatile compound that has a wide range of applications in the field of chemistry. It has been used in the synthesis of organic compounds, such as polymers, polysaccharides, and organic dyes. In addition, it has been used as a catalyst for various reactions, such as the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Ullmann reaction. Furthermore, 2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one has also been used in the pharmaceutical industry for its ability to act as a ligand for various drugs and as a prodrug for targeted drug delivery.
properties
IUPAC Name |
2,5-diphenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-13-15(18-14(19-16)11-7-3-1-4-8-11)20-17(22-13)12-9-5-2-6-10-12/h1-10H,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOVHCEVMKHAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678907 | |
Record name | 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918147-52-1 | |
Record name | 2,5-Diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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